Urolinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

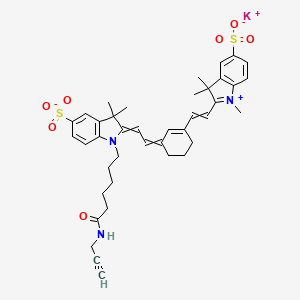

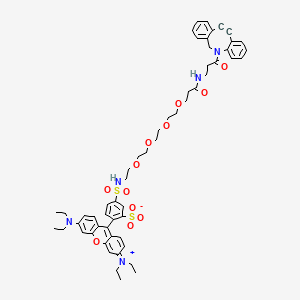

Urolinin is a linear peptidic Urotensin-II Receptor Agonist. Urolinin shows low nanomolar potency as well as improved metabolic stability. Urolinin is a hexameric UIIR agonist with an EC50 of 4.75 nM and a metabolic stability of 1319 min, 6.3-fold higher than wild-type U-II. The U-II system exhibits a remarkable potential for the development of novel therapeutic strategies, especially those related to the treatment of cardiovascular diseases.

Applications De Recherche Scientifique

Metabolism and Bioactivity

- Urolithins, derived from ellagitannins and ellagic acid, exhibit pleiotropic bioactive properties. These compounds are detected in various human fluids and tissues. Advances in understanding the gut microbiota's role in urolithin production have led to the identification of urolithin metabotypes (UM-A, UM-B, and UM-0), which are significant in human health. The safety and bioactivity of urolithin A have been particularly noted in human interventions (García-Villalba et al., 2022).

Biological Activities

- Urolithins display a range of biological activities, including cardiovascular protection, anti-inflammatory, anticancer, antidiabetic, and antiaging properties. They influence cellular mechanisms such as inhibiting MDM2-p53 interaction and modulating the mitogen-activated protein kinase pathway. Urolithin A's antiaging activity is highlighted, particularly its effects on mitophagy and mitochondrial biogenesis (Hasheminezhad et al., 2021).

Mitophagy and Lifespan

- Urolithin A is identified as a compound that induces mitophagy and extends lifespan in C. elegans. It also improves muscle function in rodents, demonstrating its potential for improving mitochondrial and muscle function (Ryu et al., 2016).

Impact on Health, Disease, and Aging

- Urolithin A enhances cellular health by increasing mitophagy and mitochondrial function and reducing inflammation. It shows promise in protecting against aging and age-related conditions affecting various organs. Clinical trials in elderly people support the muscle benefits of UA supplementation (D’Amico et al., 2021).

Immunomodulatory Role

- Urolithin A, produced from ellagic acid-containing foods, exhibits therapeutic potential for various metabolic diseases due to its immunomodulatory properties. It attenuates inflammation in different tissues, potentially delaying or preventing diseases like Alzheimer’s, type 2 diabetes mellitus, and non-alcoholic fatty liver disease (Toney et al., 2021).

Neuroprotective Agent

- Urolithin A shows cytoprotective capacity in Neuro-2a cells subjected to oxidative stress, indicating its potential as a neuroprotective agent. It also demonstrates direct radical scavenging activity and inhibition of oxidases (Cásedas et al., 2020).

Cardiometabolic Risk Biomarkers

- Urolithin metabotypes (UMs) correlate with cardiometabolic risk biomarkers. Urolithin A, prevalent in UM-A, is positively correlated with beneficial cholesterol markers, while UM-B, characterized by urolithin B, correlates with riskier cholesterol profiles (Selma et al., 2017).

Urolithin Producers as Probiotics

- The identification of urolithin-producing bacteria from human feces and their ability to transform ellagic acid into different urolithin metabolites suggests their potential as novel probiotics. These bacteria could enhance the health benefits of ellagitannin consumption, especially in individuals who do not naturally produce urolithins (Selma et al., 2017).

Propriétés

Nom du produit |

Urolinin |

|---|---|

Formule moléculaire |

C45H55N11O11 |

Poids moléculaire |

926.001 |

Nom IUPAC |

(2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |

InChI |

InChI=1S/C45H55N11O11/c1-2-30(45(64)65)51-42(61)34(17-24-14-15-38(57)37(18-24)56(66)67)54-41(60)33(13-7-8-16-46)52-43(62)36(20-26-23-50-32-12-6-4-10-28(26)32)55-44(63)35(53-40(59)29(47)21-39(48)58)19-25-22-49-31-11-5-3-9-27(25)31/h3-6,9-12,14-15,18,22-23,29-30,33-36,49-50,57H,2,7-8,13,16-17,19-21,46-47H2,1H3,(H2,48,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,55,63)(H,64,65)/t29-,30+,33+,34+,35+,36+/m1/s1 |

Clé InChI |

ZMNQEJGQZVYZOH-JYGCDXMGSA-N |

SMILES |

N[C@H](CC(N)=O)C(N[C@@H](CC1=CNC2=C1C=CC=C2)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@@H](CCCCN)C(N[C@@H](CC5=CC([N+]([O-])=O)=C(O)C=C5)C(N[C@@H](CC)C(O)=O)=O)=O)=O)=O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Urolinin; nWWK-Tyr(3-NO2)-Abu |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.